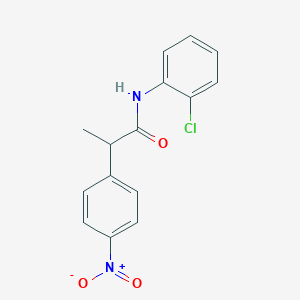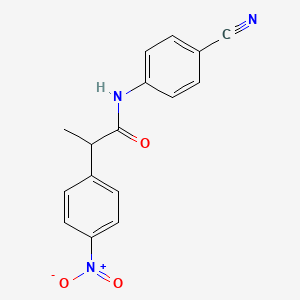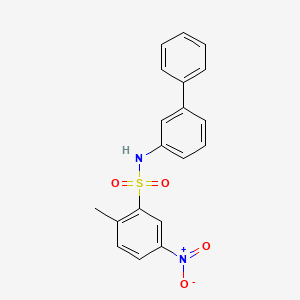
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide
説明
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. CPP is a synthetic compound that belongs to the class of amides and is widely used for its analgesic and anti-inflammatory effects. The purpose of
作用機序
The mechanism of action of CPP is primarily through the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX enzymes, CPP reduces the production of prostaglandins, leading to a reduction in inflammation and pain. CPP has also been found to modulate the activity of ion channels, leading to its anticonvulsant properties.
Biochemical and Physiological Effects
CPP has been found to have several biochemical and physiological effects. CPP has been found to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. CPP has also been found to modulate the activity of ion channels, leading to its anticonvulsant properties. In addition, CPP has been found to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
CPP has several advantages for lab experiments. CPP is readily available and cost-effective, making it an ideal reference compound for the development of new analgesics and anti-inflammatory drugs. CPP has also been extensively studied, making it a well-characterized compound for scientific research. However, CPP has some limitations for lab experiments. CPP has a relatively short half-life, making it difficult to study its long-term effects. In addition, CPP has been found to have some toxic effects, making it important to use appropriate safety precautions when handling CPP.
将来の方向性
There are several future directions for the study of CPP. One potential direction is the development of new analgesics and anti-inflammatory drugs based on the structure of CPP. Another potential direction is the study of the long-term effects of CPP, including its potential for addiction and tolerance. In addition, the study of the interaction between CPP and other drugs could provide valuable insights into its pharmacological properties. Finally, the study of the molecular mechanisms underlying the anticonvulsant properties of CPP could lead to the development of new treatments for epilepsy.
Conclusion
In conclusion, CPP is a synthetic compound that has gained significant attention in scientific research due to its pharmacological properties. CPP is commonly used as a reference compound in the development of new analgesics and anti-inflammatory drugs and has been found to have anticonvulsant, anxiolytic, and antidepressant properties. CPP has several advantages for lab experiments, including its availability and cost-effectiveness, but also has some limitations, including its short half-life and toxic effects. The study of CPP has several future directions, including the development of new drugs based on its structure and the study of its long-term effects and molecular mechanisms.
科学的研究の応用
CPP has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. CPP is commonly used as a reference compound in the development of new analgesics and anti-inflammatory drugs. CPP has been found to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to inflammation and pain. CPP has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-6-8-12(9-7-11)18(20)21)15(19)17-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFIFVLSBRVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(methylamino)sulfonyl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4077125.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4077131.png)
![methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4077136.png)
![N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4077143.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4077150.png)

![N-allyl-N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077168.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate](/img/structure/B4077177.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4077185.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4077203.png)
![N-allyl-N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077213.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B4077220.png)

